![molecular formula C14H16ClN5O4 B5065129 5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine;perchlorate](/img/structure/B5065129.png)
5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine;perchlorate
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Overview
Description
5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine;perchlorate is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as methyl and phenyl groups. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate ketones or aldehydes. For instance, the reaction of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one under acidic conditions can yield the desired triazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The molecular pathways involved in its action are still under investigation, but its effects on cellular processes such as apoptosis and cell proliferation have been observed .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar triazolopyrimidine core but differs in the substituents attached to the ring system.
1,2,4-Triazole-containing scaffolds: These compounds have a triazole ring but may vary in the additional rings or substituents present.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with similar heterocyclic structures, often studied for their biological activities.
Uniqueness
The uniqueness of 5,6,7-Trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine lies in its specific substituents and the presence of the perchlorate anion. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6,7-trimethyl-1-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-amine;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5.ClHO4/c1-9-10(2)16-14-17-13(15)19(18(14)11(9)3)12-7-5-4-6-8-12;2-1(3,4)5/h4-8,15H,1-3H3;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSKTMBTDNAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(N([N+]2=C1C)C3=CC=CC=C3)N)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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